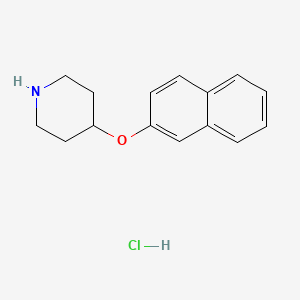
2-Naphthyl 4-Piperidinyl Ether Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthyl 4-Piperidinyl Ether Hydrochloride: is a chemical compound with the molecular formula C15H17NO·HCl . It is a salt analog of 2-Naphthyl 4-Piperidinyl Ether and is known for its utility in the preparation of aryl ether derivatives. This compound has applications in the synthesis of hydroxamic acid derivatives, which are matrix metalloproteinase inhibitors, and in the preparation of pyrazolylsulfonylpiperidines, which are useful in the treatment of prokineticin-mediated diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthyl 4-Piperidinyl Ether Hydrochloride typically involves the reaction of 2-naphthol with 4-piperidinol in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Naphthyl 4-Piperidinyl Ether Hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Naphthyl 4-Piperidinyl Ether Hydrochloride is used as a building block in organic synthesis, particularly in the preparation of aryl ether derivatives and hydroxamic acid derivatives.
Biology: The compound has applications in the study of enzyme inhibition, particularly matrix metalloproteinases, which are involved in various biological processes including tissue remodeling and cancer metastasis.
Medicine: It is used in the development of drugs targeting prokineticin receptors, which are implicated in gastrointestinal disorders and other diseases.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthyl 4-Piperidinyl Ether Hydrochloride involves its interaction with specific molecular targets such as matrix metalloproteinases and prokineticin receptors. By inhibiting these enzymes or receptors, the compound can modulate various biological pathways, leading to therapeutic effects in conditions like cancer and gastrointestinal disorders.
Vergleich Mit ähnlichen Verbindungen
2-Naphthyl 4-Piperidinyl Ether (CAS# 78055-93-3): A closely related compound used in similar applications.
1-Naphthyl 4-Piperidinyl Ether Hydrochloride (CAS# 78055-80-8): Another analog with similar properties and applications.
Uniqueness: 2-Naphthyl 4-Piperidinyl Ether Hydrochloride is unique due to its specific structural features that allow it to interact effectively with matrix metalloproteinases and prokineticin receptors. This makes it particularly valuable in the development of enzyme inhibitors and receptor antagonists for therapeutic use.
Eigenschaften
Molekularformel |
C15H18ClNO |
|---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
4-naphthalen-2-yloxypiperidine;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-2-4-13-11-15(6-5-12(13)3-1)17-14-7-9-16-10-8-14;/h1-6,11,14,16H,7-10H2;1H |
InChI-Schlüssel |
XWYPFKZFRFZKOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CC3=CC=CC=C3C=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















